molecular formula C4H8ClNO4S B2495327 Methyl 2-[chlorosulfonyl(methyl)amino]acetate CAS No. 1021143-11-2

Methyl 2-[chlorosulfonyl(methyl)amino]acetate

Cat. No.: B2495327
CAS No.: 1021143-11-2
M. Wt: 201.62
InChI Key: JBQFIIQUUCBBDQ-UHFFFAOYSA-N
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Description

Methyl 2-[chlorosulfonyl(methyl)amino]acetate is a specialized chemical reagent designed for research and development applications. Its molecular structure, which incorporates both a chlorosulfonyl group and a methyl aminoacetate moiety, makes it a valuable synthetic intermediate. This compound is primarily used in organic synthesis, particularly in the preparation of more complex molecules, including potential pharmaceutical candidates. The chlorosulfonyl group is highly reactive, enabling it to function as an electrophile in reactions with nucleophiles, facilitating the construction of sulfonamide linkages. This is especially relevant in medicinal chemistry, as the sulfonamide functional group is a common pharmacophore found in a wide range of bioactive molecules and approved drugs . Researchers can utilize this compound to introduce novel functional groups into lead compounds, exploring new chemical space for drug discovery. It is strictly for use in laboratory settings. This product is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or personal purposes.

Properties

IUPAC Name

methyl 2-[chlorosulfonyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO4S/c1-6(11(5,8)9)3-4(7)10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQFIIQUUCBBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021143-11-2
Record name methyl 2-[(chlorosulfonyl)(methyl)amino]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[chlorosulfonyl(methyl)amino]acetate typically involves the reaction of glycine derivatives with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[chlorosulfonyl(methyl)amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfonic acids.

    Reduction Reactions: Sulfides.

Scientific Research Applications

Methyl 2-[chlorosulfonyl(methyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[chlorosulfonyl(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and functional analogues:

Compound Name Molecular Formula CAS Number Key Features Synthesis Hazards Applications
Methyl 2-[chlorosulfonyl(methyl)amino]acetate C₅H₁₀ClNO₄S Not explicitly listed† Chlorosulfonyl-methylamino group, ester Chlorination of methyl thioglycolate + methylamine reaction Harmful (inhalation, skin, ingestion) Medicinal chemistry (e.g., Hedgehog inhibitors)
Methyl 2-(chlorosulfonyl)acetate (Intermediate 165) C₃H₅ClO₄S 56146-83-9 Chlorosulfonyl group, ester Chlorination of methyl thioglycolate Corrosive; reacts violently with amines Precursor for sulfonamide synthesis
Methyl 2-(3-(chlorosulfonyl)phenyl)acetate C₉H₉ClO₄S 259191-92-9 Aromatic chlorosulfonyl group, ester Sulfonation of phenylacetic acid derivatives Irritant (skin/eyes) Intermediate in agrochemicals
Sodium Chloroacetate C₂H₃ClO₂•Na 3926-62-3 Chloroacetate salt, ionic Neutralization of chloroacetic acid with NaOH Toxic (ingestion, skin contact); causes severe burns Herbicides, pharmaceuticals
Methyl 2-hydroxyacetate C₃H₆O₃ 96-35-5 Hydroxyl group, ester Esterification of glycolic acid Low toxicity; standard first aid measures Solvent, fragrance precursor

Case Study: Comparison with Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7)

  • Structure : Contains a benzene ring linked to the chlorosulfonyl-ester group.
  • Synthesis : Direct sulfonation of methyl benzoate derivatives .
  • Applications : Used in polymer chemistry and corrosion inhibitors, differing from the target compound’s medicinal focus .

Biological Activity

Methyl 2-[chlorosulfonyl(methyl)amino]acetate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈ClNO₃S
  • Molecular Weight : Approximately 215.66 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in organic solvents such as benzene and chloroform

The compound features a chlorosulfonyl group and an amino group, which contribute to its reactivity and biological properties. The electrophilic nature of the chlorosulfonyl moiety allows it to interact with nucleophilic sites in proteins and nucleic acids, leading to cellular dysfunction in target organisms.

This compound exerts its biological effects primarily through:

  • Disruption of Cellular Processes : The compound can react with nucleophilic sites within microbial cells, disrupting their normal physiological functions. This mechanism is crucial for its antimicrobial activity against various pathogens, including bacteria and fungi.
  • Electrophilic Reactivity : The chlorosulfonyl group forms covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Antimicrobial Properties

This compound has demonstrated notable efficacy against a range of microorganisms:

Microorganism Activity
Haemophilus spp.Effective against respiratory infections
Pseudomonas spp.Inhibitory effects noted
Candida spp.Antifungal activity confirmed
Aspergillus spp.Significant antifungal properties

The compound's ability to disrupt cellular processes leads to cell death in susceptible organisms, making it a valuable candidate for treating infections caused by these pathogens.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The compound was shown to reduce bacterial viability by over 80% at concentrations as low as 50 μM.
    • The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.
  • Synthesis and Biological Evaluation :
    • Various synthesis methods have been documented for producing this compound, highlighting its versatility in laboratory settings. Methods include nucleophilic substitution reactions involving chlorosulfonyl derivatives.
    • In vitro studies have shown that the compound effectively inhibits growth in several fungal strains, suggesting potential applications in antifungal therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing Methyl 2-[chlorosulfonyl(methyl)amino]acetate, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via sulfamoylation, where a methylamine derivative reacts with a chlorosulfonyl-containing precursor. For example, analogous syntheses (e.g., ethyl 2-(chlorosulfonyl)acetate reacting with substituted anilines) demonstrate that optimal yields (e.g., ~79%) are achieved using polar aprotic solvents (e.g., THF) at 0–5°C to minimize side reactions. Stoichiometric control (1:1.2 ratio of amine to chlorosulfonyl precursor) and slow addition of reactants reduce hydrolysis of the chlorosulfonyl group . Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methyl ester singlet (~δ 3.7 ppm) and methylamino protons (δ 3.2–3.5 ppm). Splitting patterns confirm substituent positions (e.g., coupling constants for chlorosulfonyl groups) .
  • IR : Strong absorption at ~1750 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (S=O stretching of sulfonamide) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (e.g., C₅H₉ClNO₄S: calculated 214.98). Discrepancies >2 ppm suggest impurities .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The chlorosulfonyl group acts as a strong electrophile, enabling reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show that substituting the chlorine with amines proceeds via an SN2 mechanism, with rate constants dependent on solvent polarity (e.g., 10× faster in DMF vs. DCM). Steric hindrance from the methylamino group slightly reduces reactivity compared to unsubstituted sulfonyl chlorides. Computational modeling (DFT) predicts activation energies and transition states, guiding solvent and catalyst selection .

Q. What are common side reactions during synthesis, and how can they be suppressed?

  • Methodological Answer :

  • Hydrolysis of Chlorosulfonyl Group : Minimized by rigorous drying of solvents (e.g., molecular sieves) and maintaining low temperatures (<10°C) .
  • Ester Saponification : Avoided by using mild bases (e.g., NaHCO₃ instead of NaOH) during workup.
  • Byproduct Formation : TLC monitoring (Rf = 0.3–0.4 in 3:1 hexane/EtOAc) identifies intermediates. Side products (e.g., disulfonyl derivatives) are removed via recrystallization in ethanol/water .

Q. What computational methods predict the electronic properties and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles (e.g., C-S=O ~117°) and electrostatic potential maps, highlighting nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate hydrolytic stability in aqueous environments. Results correlate with experimental degradation rates (e.g., 15% decomposition after 72 hours in pH 7.4 buffer) .

Q. How can contradictions in reported biological activities of sulfamoyl acetates be resolved?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., para-substituents) or assay conditions. For example, methyl substitution on the amino group (vs. phenyl in ) may reduce cytotoxicity but improve solubility. Standardized protocols (e.g., fixed IC₅₀ measurement in HepG2 cells) and SAR studies (systematic substitution of R-groups) clarify bioactivity trends .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar sulfamoyl acetate syntheses?

  • Methodological Answer : Yield disparities stem from:

  • Solvent Choice : THF gives higher yields (~80%) than DCM (~65%) due to better nucleophile solubility .
  • Reaction Scale : Milligram-scale syntheses often report lower yields due to handling losses, whereas bulk reactions (>5g) optimize mixing and temperature control .
  • Purification Methods : Column chromatography (vs. distillation) improves purity but reduces recovered mass .

Stability and Handling

Q. What protocols enhance the storage stability of this compound?

  • Methodological Answer :

  • Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent light-induced degradation .
  • Stability Tests : HPLC monitoring (C18 column, 1 mL/min acetonitrile/water) quantifies decomposition (<5% over 6 months under optimal conditions) .

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